molecular formula C13H24O2 B13786466 1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- CAS No. 97536-45-3

1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)-

Cat. No.: B13786466
CAS No.: 97536-45-3
M. Wt: 212.33 g/mol
InChI Key: JEGUBNOJTVJCMA-UHFFFAOYSA-N
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Description

1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- is an organic compound with a complex structure that includes a dioxane ring substituted with multiple methyl groups and a pentenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable dioxane derivative with a pentenyl group. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a solvent or reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- stands out due to its unique combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

97536-45-3

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2,4,6-trimethyl-2-(4-methylpent-3-enyl)-1,3-dioxane

InChI

InChI=1S/C13H24O2/c1-10(2)7-6-8-13(5)14-11(3)9-12(4)15-13/h7,11-12H,6,8-9H2,1-5H3

InChI Key

JEGUBNOJTVJCMA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)(C)CCC=C(C)C)C

Origin of Product

United States

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